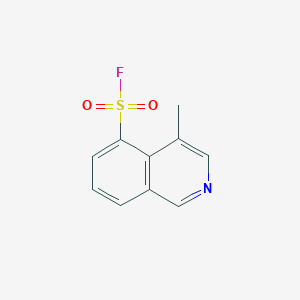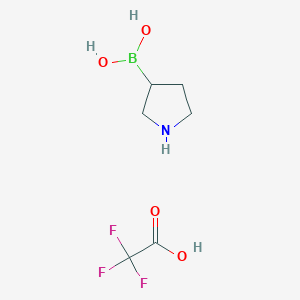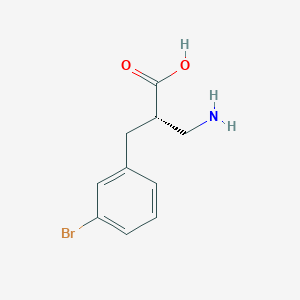
Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-6-fluoroquinoline-2-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method involves the use of thionyl chloride and dimethylformamide (DMF) as solvents, followed by bromination and fluorination reactions . The reaction conditions often require elevated temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of recyclable catalysts and solvent-free reaction conditions are also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination.
Lithium fluoride (LiF): or for fluorination.
Thionyl chloride (SOCl2): for chlorination.
Major Products Formed
Applications De Recherche Scientifique
Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial, antimicrobial, and anticancer compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl 4-bromo-6-fluoroquinoline-2-carboxylate include:
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester .
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms in the quinoline ring, which enhances its chemical reactivity and potential biological activity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C12H9BrFNO2 |
|---|---|
Poids moléculaire |
298.11 g/mol |
Nom IUPAC |
ethyl 4-bromo-6-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)11-6-9(13)8-5-7(14)3-4-10(8)15-11/h3-6H,2H2,1H3 |
Clé InChI |
KCRPFSDBNHLESZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



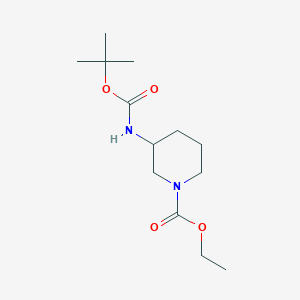
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
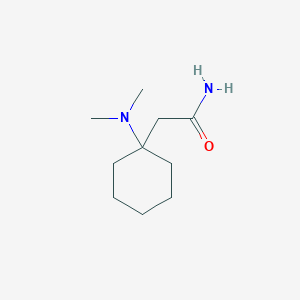
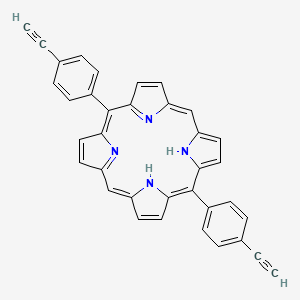
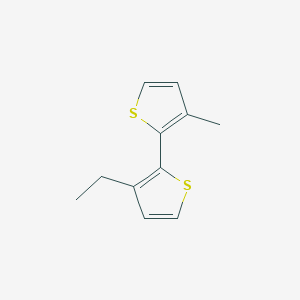
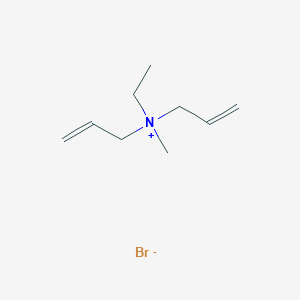
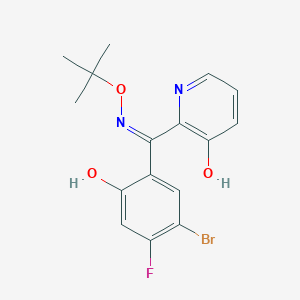
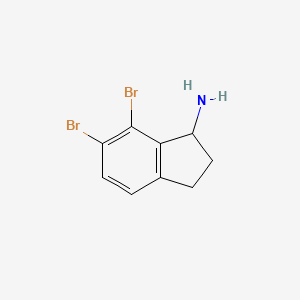
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
